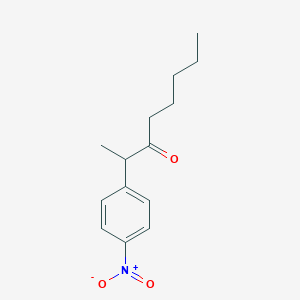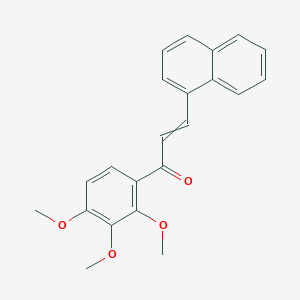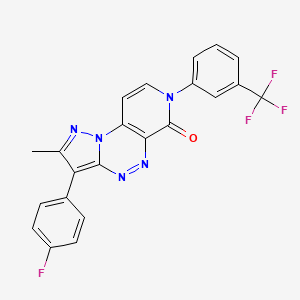
2-(4-Nitrophenyl)octan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Nitrophenyl)octan-3-one is an organic compound characterized by the presence of a nitrophenyl group attached to an octanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)octan-3-one typically involves the nitration of phenyl derivatives followed by coupling with an octanone moiety. One common method is the Friedel-Crafts acylation reaction, where a nitrophenyl group is introduced to an octanone under acidic conditions using a catalyst such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Nitrophenyl)octan-3-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, especially when activated by electron-withdrawing groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Substitution: Sodium hydroxide (NaOH) in a polar solvent like ethanol.
Major Products Formed:
Reduction: 2-(4-Aminophenyl)octan-3-one.
Oxidation: 2-(4-Nitrophenyl)octanoic acid.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Nitrophenyl)octan-3-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Nitrophenyl)octan-3-one involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ketone group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-(4-Nitrophenyl)butan-3-one: Similar structure but with a shorter carbon chain.
2-(4-Nitrophenyl)hexan-3-one: Similar structure but with a different carbon chain length.
4-Nitroacetophenone: Contains a nitrophenyl group attached to an acetophenone backbone.
Uniqueness: 2-(4-Nitrophenyl)octan-3-one is unique due to its specific carbon chain length, which influences its physical and chemical properties. This compound’s balance of hydrophobic and hydrophilic regions makes it particularly interesting for applications requiring specific solubility and reactivity profiles.
Eigenschaften
CAS-Nummer |
918540-60-0 |
|---|---|
Molekularformel |
C14H19NO3 |
Molekulargewicht |
249.30 g/mol |
IUPAC-Name |
2-(4-nitrophenyl)octan-3-one |
InChI |
InChI=1S/C14H19NO3/c1-3-4-5-6-14(16)11(2)12-7-9-13(10-8-12)15(17)18/h7-11H,3-6H2,1-2H3 |
InChI-Schlüssel |
HPAQRELQWMUJBS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)C(C)C1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate](/img/structure/B15172042.png)
![Methyl 4-[(4-isocyanatophenoxy)methyl]benzoate](/img/structure/B15172059.png)



![1H,3H-Oxazolo[3,4-a]azepin-3-one, hexahydro-1-methylene-](/img/structure/B15172079.png)

![Benzaldehyde, 4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro-](/img/structure/B15172089.png)




